molecular formula C17H22N2O2 B6469417 N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide CAS No. 2640962-23-6

N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide

Cat. No.: B6469417
CAS No.: 2640962-23-6
M. Wt: 286.37 g/mol
InChI Key: GIMPIKAQPPYKTD-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an isobutyl group and an acetamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methylpropyl)-2-oxo-1H-quinolin-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)8-14-10-17(21)19-16-5-4-13(9-15(14)16)6-7-18-12(3)20/h4-5,9-11H,6-8H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMPIKAQPPYKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=O)NC2=C1C=C(C=C2)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.

    Substitution with Isobutyl Group:

    Introduction of the Acetamide Moiety: The final step involves the reaction of the substituted quinoline with ethylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the acetamide moiety can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}formamide
  • N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}propionamide
  • N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}butyramide

Uniqueness

N-{2-[4-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-6-yl]ethyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable subject for further research.

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